molecular formula C3H9Cl2N5 B1523350 5-(Aminomethyl)-1H-1,2,4-triazol-3-amine dihydrochloride CAS No. 21795-97-1

5-(Aminomethyl)-1H-1,2,4-triazol-3-amine dihydrochloride

Cat. No. B1523350
CAS RN: 21795-97-1
M. Wt: 186.04 g/mol
InChI Key: JJDDKKBACSMESB-UHFFFAOYSA-N
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Description

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Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and yields. The synthesis route can often be optimized to improve yield, reduce cost, or make the process more environmentally friendly.



Molecular Structure Analysis

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Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties like acidity or basicity, reactivity with other substances, and stability can also be analyzed.


Scientific Research Applications

Metal Complex Synthesis and Characterization Research has been conducted on synthesizing and characterizing metal complexes with triazole derivatives. Cu(II), Ni(II), and Fe(II) complexes with a new substituted [1,2,4] triazole Schiff base were synthesized, characterized, and compared theoretically and experimentally. The structural properties, magnetic moment, UV–Vis, mass spectral data, and NMR IR spectra of these complexes were thoroughly studied (Sancak et al., 2007).

Coordination Geometries in Metal Complexes The coordination geometries of bis(4-amino-3-ethyl-1,2,4-triazole-5-thione) complexes of divalent ions like Mn, Fe, Co, Ni, Cu, and Zn have been investigated. This study is crucial in understanding the coordination behavior of triazole ligands towards divalent first-row transition metals, which is pivotal in the design of coordination complexes for various applications (Kajdan et al., 2000).

Synthesis of Peptidomimetics and Biologically Active Compounds Research has focused on the synthesis of 5-amino-1,2,3-triazole-4-carboxylates for creating triazole-based scaffolds, which are significant for the development of peptidomimetics or biologically active compounds. These triazoles are particularly useful in overcoming the challenges posed by the Dimroth rearrangement in the chemistry of 5-amino-1,2,3-triazole-4-carboxylic acid (Ferrini et al., 2015).

Microwave-Assisted Synthesis of Propanamides 1,2,4-Triazole is a key scaffold in medicinal and agricultural chemistry, and novel microwave-assisted synthesis methods have been developed for creating 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. These methods allow for the efficient preparation of a diverse library of propanamides, showcasing the versatility of 1,2,4-triazoles as building blocks (Tan et al., 2017).

Gas/Vapor Sorption and Sensing Applications Amine-decorated luminescent metal-organic frameworks (MOFs) based on triazine-based dicarboxylate ligands have been strategically designed and functionalized for selective gas/vapor sorption. These MOFs exhibit exceptional CO2 sorption isotherms and are highly selective over N2 and H2. Additionally, these frameworks are employed for ultrafast and selective detection of 2,4,6-trinitrophenol (TNP) in water, surpassing previous detection limits. The real-time sensing of TNP in the vapor phase via fluorescence microscopy demonstrates the potential of these MOFs in practical sensing applications (Das & Mandal, 2018).

Safety And Hazards

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Future Directions

This could involve potential applications of the compound, based on its properties and biological activity. It could also involve further studies needed to fully understand the compound.


Please note that the above is a general approach and the specific details would depend on the particular compound being studied. For “5-(Aminomethyl)-1H-1,2,4-triazol-3-amine dihydrochloride”, more specific information would likely be available in scientific literature or databases. If you have access to a university or institutional library, they may be able to help you find more information. Alternatively, you could consider reaching out to researchers in the field.


properties

IUPAC Name

5-(aminomethyl)-1H-1,2,4-triazol-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N5.2ClH/c4-1-2-6-3(5)8-7-2;;/h1,4H2,(H3,5,6,7,8);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDDKKBACSMESB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NC(=NN1)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Aminomethyl)-1H-1,2,4-triazol-3-amine dihydrochloride

CAS RN

21795-97-1
Record name 5-(aminomethyl)-1H-1,2,4-triazol-3-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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